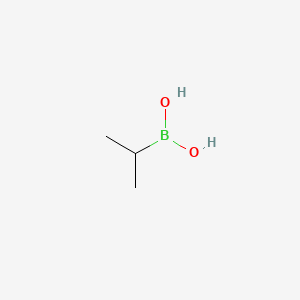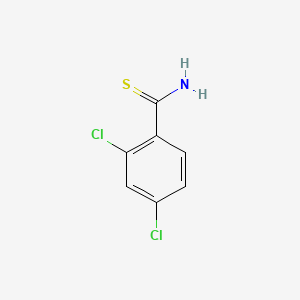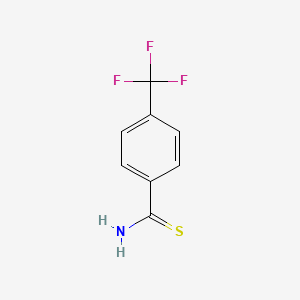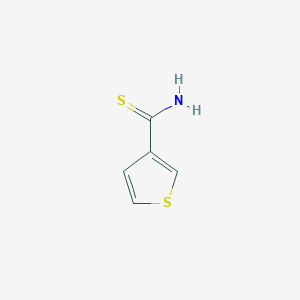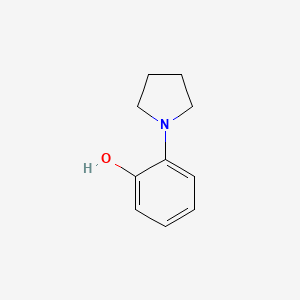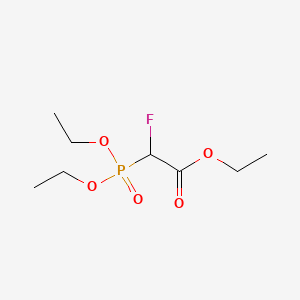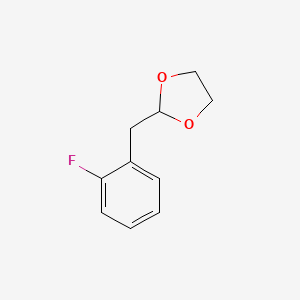
2-(1,3-二氧戊环-2-基甲基)-1-氟苯
描述
The compound "2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated aromatic compounds and their synthesis, which can be related to the compound . Fluorinated aromatic compounds are significant in the field of medicinal chemistry and materials science due to their unique physical and chemical properties, such as increased stability and lipophilicity .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be achieved through different methods. For instance, the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene is described as a practical and convenient method, yielding products like ethyl 2-fluoro-2-benzolyacetate with high efficiency . Another approach involves the synthesis of 1-fluoro-2-nitrobenzene derivatives, which are then transformed through a series of reactions to produce 2-(2H-1,2,3-triazol-2-yl)benzoic acids . Additionally, the synthesis of 2,4-dichloro fluorobenzene, an intermediate for ciprofloxacin, is achieved by diazotization and fluorination reactions .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray crystallography, NMR, and FT-IR. For example, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography, and the compound was further characterized by NMR and FT-IR . The crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with C–H⋯F–C hydrogen bonding and short F⋯F separations .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. The reactivity of methylglyoxal with 1,2-diaminobenzene derivatives, for instance, leads to the formation of fluorescent products that can be used as reagents for α-dicarbonyl compounds . Radical addition reactions involving fluorinated species are also significant, as they can lead to the synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols with high regioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. These compounds typically exhibit increased stability and resistance to metabolic degradation. The introduction of fluorine can also affect the lipophilicity and electronic properties of the molecule, which is important for drug design . The crystal packing and intermolecular interactions in these compounds, such as C–H⋯F–C hydrogen bonding, play a crucial role in their solid-state structures .
科学研究应用
维蒂希烯烃化试剂
2-(1,3-二氧戊环-2-基甲基)-1-氟苯: 用作维蒂希烯烃化反应的试剂,该反应是一种通过使鏻叶立德与醛或酮反应来形成双键(烯烃)的方法。 引入1,3-二氧戊环部分在保护醇和醚的合成中特别有用 .
用于半胱氨酸检测的荧光探针
该化合物用作合成比率荧光探针的反应物。这些探针旨在特异性检测半胱氨酸,而不是其他氨基酸,如高半胱氨酸和谷胱甘肽。 这种特异性对于关注半胱氨酸在各种细胞过程中的作用的生物学研究至关重要 .
钙调蛋白激酶 II 抑制剂的合成
它被用于微波辅助合成KN-93,一种已知的钙调蛋白激酶 II 抑制剂。 这种激酶在钙信号通路中起着重要作用,而像 KN-93 这样的抑制剂对于研究这些通路和潜在的治疗应用非常有价值 .
螺苯并呋喃哌啶作为 S1 受体配体
研究人员使用该化合物制备氟化螺苯并呋喃哌啶,这些哌啶充当S1 受体的配体。 这些配体在神经学和药理学方面具有潜在的应用,特别是在开发神经系统疾病治疗方法方面 .
抗肿瘤剂
该化合物参与具有抗肿瘤特性的分子的合成。 通过掺入2-氟苯甲基-1,3-二氧戊环结构,研究人员可以创建可能以不同的方式与癌细胞相互作用的新型化合物,从而为癌症治疗开辟新的途径 .
区域选择性吲哚衍生物
最后,它用于通过铑催化的多米诺式加氢甲酰化/吲哚化反应区域选择性地制备吲哚衍生物。 吲哚衍生物在药物化学中非常重要,因为它们存在于许多天然产物和药物中 .
作用机制
Target of Action
It is known to be used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . This suggests that it may interact with these molecules in some capacity.
Mode of Action
This signal can then be measured to determine the concentration of these molecules .
Biochemical Pathways
The compound is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . These molecules are involved in several biochemical pathways, including protein synthesis and antioxidant defense mechanisms. The compound may affect these pathways by altering the detection and measurement of these molecules.
Pharmacokinetics
Its solubility in water at 20°c suggests that it may have good bioavailability .
Result of Action
The compound is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . The result of its action would be the generation of a fluorescent signal that can be measured to determine the concentration of these molecules. This could potentially aid in the detection and monitoring of diseases where these molecules are implicated.
Action Environment
The compound is soluble in water at 20°C, suggesting that it can function effectively in aqueous environments .
生化分析
Biochemical Properties
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating reactions that are crucial for the synthesis of complex organic molecules. The compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. Additionally, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. In various cell types, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene has been shown to affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. The compound is also known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to an accumulation of neurotransmitters, affecting neural signaling. Furthermore, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can lead to alterations in cellular function, including changes in cell morphology and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals. At high doses, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450, which oxidize the compound to form various metabolites. These metabolites can then enter different metabolic pathways, influencing metabolic flux and the levels of various metabolites in the body. The compound also interacts with cofactors such as NADH and FADH2, which are essential for its metabolic processing .
Transport and Distribution
Within cells and tissues, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream. The compound can also interact with cell membrane transporters, allowing it to enter and exit cells efficiently. Once inside the cells, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can accumulate in specific tissues, depending on its affinity for different cellular components .
Subcellular Localization
The subcellular localization of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. In the nucleus, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect cellular respiration and energy production .
属性
IUPAC Name |
2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIMXWOVHDDRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374448 | |
| Record name | 2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842123-94-8 | |
| Record name | 2-[(2-Fluorophenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









